3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPSQISCZGOXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)I)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold. This intermediate can then be iodinated to yield the desired compound . Another approach involves the hydrogenation of pyrazolo[1,5-a]pyridines followed by iodination .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 3 serves as a prime site for nucleophilic substitution (SNAr), enabling the introduction of diverse functional groups. Key findings include:
-
Ammonolysis : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, DMSO) yields 3-amino derivatives. For example, treatment with morpholine at 80°C for 12 hours replaces iodine with a morpholine group (yield: ~75%).
-
Alkoxylation : Substitution with alkoxide nucleophiles (e.g., sodium methoxide) produces 3-alkoxy analogs. Reactions in ethanol under reflux achieve moderate yields (50–65%).
-
Thiolation : Thiols (e.g., benzyl mercaptan) in the presence of a base (K₂CO₃) generate 3-sulfanyl derivatives. Yields vary with thiol nucleophilicity (60–85%).
Table 1: Nucleophilic Substitution Conditions
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Morpholine | DMF | 80 | 75 |
| NaOMe | EtOH | 70 | 65 |
| BnSH | THF | 60 | 80 |
Transition Metal-Catalyzed Cross-Coupling Reactions
The C–I bond participates in Pd-catalyzed cross-couplings, enabling C–C bond formation:
-
Suzuki-Miyaura Coupling : Reacting with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/H₂O (3:1) at 90°C yields 3-aryl derivatives. Yields range from 70–90% depending on the boronic acid’s electronic nature .
-
Sonogashira Coupling : Alkynylation using terminal alkynes (e.g., phenylacetylene) with PdCl₂(PPh₃)₂ (1 mol%) and CuI (2 mol%) in triethylamine produces 3-alkynyl analogs (yields: 60–75%) .
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | PhB(OH)₂ | 85 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PhC≡CH | 70 |
C–H Functionalization
The electron-rich pyrazole ring undergoes regioselective C–H activation:
-
Arylation at Position 6 : Pd(OAc)₂ (5 mol%) with directing groups (e.g., –CONHR) facilitates C6–H arylation using aryl iodides. Reactions in hexafluoroisopropanol (HFIP) at 100°C achieve 60–80% yields .
-
Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) introduce a formyl group at position 3 via electrophilic substitution. Yields depend on substituent electronics (50–75%) .
Cyclization and Annulation Reactions
The compound serves as a precursor in heterocyclic synthesis:
-
Pyrazolo[1,5-a]pyrimidine Formation : Reacting with β-enaminones under microwave irradiation induces cyclocondensation, forming fused pyrimidine rings (yields: 70–90%) .
-
Imidazo[4,5-b]pyridine Synthesis : Pd-catalyzed coupling with 2-aminopyridines generates bicyclic systems via tandem C–N bond formation and cyclization .
Oxidation and Reduction
-
Iodine Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the iodine to a hydroxyl group, though this pathway is less common.
-
Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydropyridine ring to a fully saturated piperidine derivative, altering conformational flexibility.
Critical Analysis
The compound’s reactivity is heavily influenced by:
-
Iodine’s Electrophilicity : Facilitates nucleophilic and cross-coupling reactions.
-
Pyrazole Ring Electronics : Directs electrophilic substitution to position 3 and C–H activation to position 6.
-
Solvent Effects : Polar aprotic solvents enhance SNAr efficiency, while HFIP improves Pd-catalyzed C–H activation .
Comparative studies with bromo analogs reveal slower kinetics for iodine in SNAr but superior performance in cross-couplings due to weaker C–I bond dissociation energy .
Scientific Research Applications
3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its potential biological activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and related analogs:
Key Comparative Insights:
Reactivity : The 3-iodo derivative exhibits superior reactivity in metal-catalyzed cross-coupling reactions (e.g., Negishi coupling) compared to its bromo analog due to iodine’s polarizability and bond strength .
Hydrophilicity : Carboxylic acid derivatives (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid) demonstrate increased hydrophilicity, which correlates with enhanced bioactivity in photodynamic therapy .
Synthetic Accessibility: The parent scaffold (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) is synthesized via two routes: (A) hydrogenation of pyrazolo[1,5-a]pyridines or (B) 1,3-dipolar cycloaddition using sydnones. However, 6-substituted derivatives remain unreported, limiting structural diversity .
Biological Activity
3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the fusion of a pyrazole and pyridine ring with an iodine substituent, suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H9IN2
- Molecular Weight : 248.06 g/mol
- CAS Number : 2089334-09-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The iodine atom plays a crucial role in modulating these interactions:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, leading to altered cellular responses.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that this compound analogs showed potent inhibitory effects against cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism involves inducing apoptosis and cell cycle arrest in these cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- A review highlighted that pyrazole derivatives possess notable antibacterial and antifungal activities. The structural characteristics of this compound enhance its efficacy against various pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Lacks iodine substituent | Moderate anticancer activity |
| 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | Bromine instead of iodine | Lower enzyme inhibition |
| 4,5-Dihydro-pyrazolo[1,5-a]pyridine | Different functional groups | Varied pharmacological effects |
The presence of the iodine atom in this compound significantly enhances its biological activity compared to similar compounds.
Case Studies
Several studies have focused on the biological activity of this compound:
- Antitumor Studies : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells through apoptosis induction and modulation of key signaling pathways .
- Synergistic Effects : Research indicated that when combined with conventional chemotherapeutics like doxorubicin, this compound exhibited synergistic effects that enhanced cytotoxicity against cancer cells .
- Inflammatory Response : The compound was tested for anti-inflammatory properties in animal models showing a reduction in inflammatory markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
